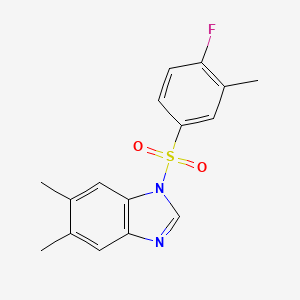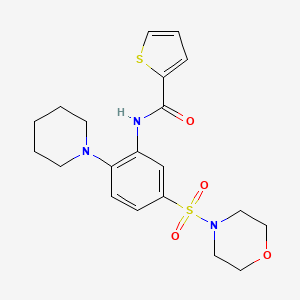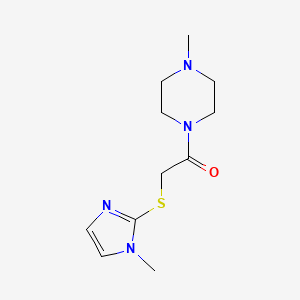![molecular formula C12H13N3OS B7498492 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide, also known as MTIP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective inhibitor of the G protein-coupled receptor (GPCR), which is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response.
作用机制
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide selectively inhibits the G protein-coupled receptor (GPCR) signaling of the dopamine D2 receptor. The dopamine D2 receptor is a member of the GPCR superfamily, which is involved in a wide range of physiological processes. This compound binds to a specific site on the dopamine D2 receptor and prevents the activation of downstream signaling pathways, leading to a reduction in dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models. This compound has been shown to reduce the levels of dopamine release in the brain, which is implicated in the pathogenesis of various neurological disorders. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has several advantages for lab experiments. This compound is a selective inhibitor of the dopamine D2 receptor and does not affect other GPCRs, making it a useful tool for studying the role of the dopamine D2 receptor in various physiological processes. However, this compound has some limitations for lab experiments. This compound has a short half-life and requires frequent administration, which can be challenging for long-term studies.
未来方向
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has significant potential for therapeutic applications in various diseases, and there are several future directions for research. One direction is to further investigate the role of this compound in the treatment of schizophrenia and Parkinson's disease. Another direction is to explore the potential of this compound in the treatment of addiction and other neurological disorders. Additionally, future research could focus on developing more potent and selective inhibitors of the dopamine D2 receptor, which could have significant therapeutic benefits.
合成方法
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-chloropyridine with 2-amino-4-methylthiazole to form 4-(2-aminoethyl)pyridine-2-carbonitrile. This intermediate compound is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is further reacted with ammonia to form the amide product, this compound.
科学研究应用
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Parkinson's disease, and addiction. This compound has been shown to selectively inhibit the signaling of the dopamine D2 receptor, which is implicated in the pathogenesis of schizophrenia and Parkinson's disease. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-8-17-11(15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSRZIVCIVQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)

![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)





![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![N-[3-[(6-imidazol-1-ylpyridin-3-yl)methylamino]-3-oxopropyl]-2,2-dimethylpropanamide](/img/structure/B7498507.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)


